molecular formula C19H30N4O B3816441 N-(1'-methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide

N-(1'-methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide

Cat. No. B3816441
M. Wt: 330.5 g/mol
InChI Key: HVCYBVGIYLDCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1'-methyl-1,4'-bipiperidin-3-yl)-3-(2-pyridinyl)propanamide, commonly known as MP-10, is a small molecule compound that has been widely studied in recent years due to its potential therapeutic applications. It belongs to the class of N-alkylated piperidines and has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.

Mechanism of Action

The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to interact with opioid receptors and to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. MP-10 has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and to modulate the activity of ion channels such as TRPV1.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, to improve cognitive function, and to modulate the immune system. MP-10 has also been shown to have antioxidant and anti-apoptotic effects, and to protect against oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of MP-10 for lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various physiological and pathological processes. MP-10 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of MP-10 is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Future Directions

There are many potential future directions for research on MP-10. One area of interest is the development of more potent and selective analogs of the compound, which could be used to target specific biological pathways. Another area of interest is the investigation of the long-term effects of MP-10 on the body, including its potential for addiction and tolerance. Finally, MP-10 could be studied in combination with other drugs or therapies to enhance its therapeutic effects and reduce its potential side effects.

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess analgesic properties and has been tested in animal models of neuropathic pain. It has also been investigated for its anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis. In addition, MP-10 has been studied for its anti-tumor effects and has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-3-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O/c1-22-13-9-18(10-14-22)23-12-4-6-17(15-23)21-19(24)8-7-16-5-2-3-11-20-16/h2-3,5,11,17-18H,4,6-10,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCYBVGIYLDCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)NC(=O)CCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-3-pyridin-2-ylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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